2,4-Decadienal

説明

2,4-Decadienal has been reported in Streptomyces, Citrus reticulata, and other organisms with data available.

trans,trans-2,4-decadienal is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

特性

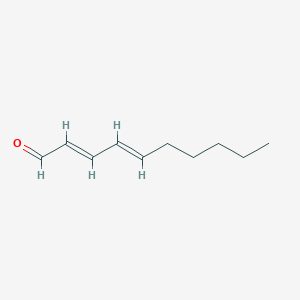

IUPAC Name |

(2E,4E)-deca-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQKTMZYLHNFPL-BLHCBFLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024911 | |

| Record name | (E,E)-2,4-Decadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow to dark brown liquid with a buttery, fatty, orange odor; [Advanced BioTech MSDS] Strong green odor; Odor like sweet oranges at high concentrations; [Citrus and Allied Essences MSDS], Yellow liquid; powerful, oily, like chicken fat | |

| Record name | 2,4-Decadienal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-trans,4-trans-Decadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |

| Record name | 2-trans,4-trans-Decadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.866-0.876 | |

| Record name | 2-trans,4-trans-Decadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

25152-84-5, 2363-88-4, 30551-18-9 | |

| Record name | (E,E)-2,4-Decadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25152-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Decadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-trans-4-trans-Decadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,4E)-Deca-2,4-dienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030551189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Decadienal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Decadienal, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E,E)-2,4-Decadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-decadienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans,trans-2,4-decadien-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DECADIENAL, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G88X2RK09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2,4-Decadienal: A Key Product of Lipid Peroxidation

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

2,4-Decadienal (DDE), a reactive α,β-unsaturated aldehyde, is a significant secondary product of lipid peroxidation, particularly of omega-6 polyunsaturated fatty acids like linoleic and arachidonic acid.[1][2] Its presence is widespread, being found in various cooked and stored foods, especially those rich in vegetable oils, and it is also generated endogenously under conditions of oxidative stress.[3][4] Due to its high reactivity, DDE readily forms adducts with macromolecules, including DNA and proteins, leading to a range of cytotoxic, genotoxic, and pro-inflammatory effects.[5] Understanding the formation, biological activity, and detection of DDE is critical for research in toxicology, food science, and the development of therapeutics targeting oxidative stress-related pathologies. This document provides a comprehensive technical overview of DDE, including its formation, toxicological profile, involvement in cellular signaling, and detailed experimental protocols for its study.

Formation and Chemical Properties

This compound is primarily formed through the oxidative degradation of polyunsaturated fatty acids. The process is initiated by the abstraction of a hydrogen atom, leading to the formation of a lipid hydroperoxide. For linoleic acid, this results in 9-hydroperoxylinoleic acid, which then undergoes cleavage to yield volatile aldehydes, including this compound.

// Nodes PUFA [label="ω-6 PUFAs\n(e.g., Linoleic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peroxidation [label="Lipid Peroxidation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Hydroperoxide [label="Lipid Hydroperoxides\n(e.g., 9-hydroperoxylinoleic acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Enzymatic/Non-enzymatic\nCleavage", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; DDE [label="trans,trans-2,4-Decadienal\n(tt-DDE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Other [label="Other Aldehydes\n(e.g., Hexanal)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges PUFA -> Peroxidation [label="Initiation"]; ROS -> Peroxidation; Peroxidation -> Hydroperoxide [label="Propagation"]; Hydroperoxide -> Cleavage; Cleavage -> DDE; Cleavage -> Other; } caption { label = "Fig. 1: Formation of this compound from ω-6 PUFAs."; fontcolor = "#202124"; fontsize = 10; }

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O | |

| Molecular Weight | 152.23 g/mol | |

| CAS Number | 25152-84-5 (for trans,trans isomer) | |

| Appearance | Oily liquid | |

| Odor Profile | Fatty, fried, waxy, citrus | |

| Synonyms | (2E,4E)-deca-2,4-dienal, tt-DDE |

Toxicology and Biological Impact

DDE exhibits significant cytotoxicity and has been implicated in a variety of pathological processes. Its reactivity stems from the electrophilic nature of its carbonyl group and conjugated double bonds, which allows for Michael addition reactions with nucleophilic groups in proteins and DNA.

Cytotoxicity

DDE is highly cytotoxic to various cell types. Studies have shown it to be one of the most toxic aldehydes derived from linoleic acid peroxidation. It induces cell injury by impairing mitochondrial function, disrupting autophagic flux, and promoting apoptosis and necrosis.

Table 2: Quantitative Cytotoxicity Data for this compound

| Parameter | Value | Cell/Organism Model | Reference |

| LC₅₀ | 9 µM | Cultured Human Umbilical Vein Endothelial Cells (HUVECs) | |

| Cytotoxicity | 48% LDH leakage at 50 µM for 24h | Human Vascular Smooth Muscle Cells | |

| NOAEL (3-month study) | 100 mg/kg | F344/N Rats and B6C3F1 Mice (gavage) | |

| Observed Effects (in vivo) | Forestomach lesions, olfactory epithelial necrosis | F344/N Rats and B6C3F1 Mice |

Genotoxicity and Adduct Formation

DDE is known to be reactive towards DNA, forming various adducts, particularly with deoxyguanosine. These adducts can lead to mutations if not repaired, implicating DDE as a potential contributor to carcinogenesis. The formation of DNA-protein crosslinks by reactive aldehydes like DDE represents a significant challenge to genome integrity, capable of blocking DNA replication and transcription.

Metabolism and Detoxification

The cell employs several mechanisms to detoxify DDE. Two primary metabolic pathways have been identified:

-

Oxidation: DDE is oxidized to its corresponding carboxylic acid, 2,4-decadienoic acid, primarily in liver cells.

-

Glutathione (GSH) Conjugation: DDE can be conjugated with glutathione, a reaction catalyzed by glutathione S-transferases. This is followed by GSH breakdown and aldehyde reduction, ultimately forming metabolites like cysteine-conjugated 2,4-decadien-1-ol.

// Nodes DDE [label="trans,trans-2,4-Decadienal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation\n(e.g., by ALDH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GSH_Conj [label="Glutathione (GSH)\nConjugation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Acid [label="2,4-Decadienoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; GSH_Adduct [label="GSH Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Breakdown [label="Breakdown &\nReduction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cys_Adduct [label="Cysteine-conjugated\n2,4-decadien-1-ol", fillcolor="#F1F3F4", fontcolor="#202124"]; Excretion [label="Excretion", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges DDE -> Oxidation [label="Liver Cells"]; DDE -> GSH_Conj [label="Liver & Lung Cells"]; Oxidation -> Acid; GSH_Conj -> GSH_Adduct; GSH_Adduct -> Breakdown; Breakdown -> Cys_Adduct; Acid -> Excretion; Cys_Adduct -> Excretion; } caption { label = "Fig. 2: Major detoxification pathways for tt-DDE."; fontcolor = "#202124"; fontsize = 10; }

Role in Cellular Signaling

Recent research has illuminated the role of DDE as a signaling molecule that can modulate key cellular pathways, particularly those related to inflammation, oxidative stress, and apoptosis.

Pro-inflammatory Signaling

In macrophages, DDE has been shown to induce a potent pro-inflammatory response. It directly interacts with and modifies chaperone proteins Hsp90 and 14-3-3ζ. This interaction leads to the activation of the JNK (c-Jun N-terminal kinase) signaling pathway and subsequent activation of the NF-κB transcription factor, culminating in the increased production of pro-inflammatory cytokines.

// Nodes DDE [label="tt-DDE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hsp90 [label="Hsp90", fillcolor="#F1F3F4", fontcolor="#202124"]; zeta [label="14-3-3ζ", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#FBBC05", fontcolor="#202124"]; pJNK [label="p-JNK", fillcolor="#FBBC05", fontcolor="#202124"]; IkappaB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_inactive [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mrecord, label="{NF-κB | IκBα}"]; NFkB_active [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokine Genes\n(e.g., TNF-α, IL-1β)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DDE -> Hsp90 [label="Direct\nInteraction"]; DDE -> zeta [label="Direct\nInteraction"]; {Hsp90, zeta} -> JNK; JNK -> pJNK [label="Phosphorylation"]; pJNK -> NFkB_inactive [label="Promotes IκBα\nDegradation"]; NFkB_inactive -> NFkB_active; NFkB_active -> Nucleus [label="Translocation"]; Nucleus -> Cytokines [label="Transcription"]; Cytokines -> Inflammation; } caption { label = "Fig. 3: DDE activates NF-κB via Hsp90/14-3-3ζ and JNK."; fontcolor = "#202124"; fontsize = 10; }

Endothelial Dysfunction and Apoptosis

Oral intake of DDE has been linked to increased blood pressure and endothelial dysfunction in animal models. The underlying mechanism involves the induction of oxidative and nitrative stress within endothelial cells, evidenced by the overproduction of superoxide and peroxynitrite. This stress environment activates the JNK signaling pathway, which in turn mediates endothelial cell apoptosis, contributing to vascular injury.

// Nodes DDE [label="tt-DDE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell [label="Endothelial Cell", shape=ellipse, style=dashed, color="#5F6368"]; OxStress [label="Oxidative/Nitrative Stress\n(↑ Superoxide, ↑ Peroxynitrite)", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dysfunction [label="Endothelial Dysfunction\n& Hypertension", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DDE -> Cell; Cell -> OxStress [label="Induces"]; OxStress -> JNK; JNK -> Apoptosis [label="Mediates"]; Apoptosis -> Dysfunction; } caption { label = "Fig. 4: DDE promotes endothelial injury via stress and apoptosis."; fontcolor = "#202124"; fontsize = 10; }

Experimental Protocols

The study of DDE requires robust analytical and cell-based methodologies. The following sections provide detailed protocols for key experiments.

Quantification of this compound in Edible Oils

This protocol is adapted from a reversed-phase liquid chromatography (RPLC) method for determining carbonyl compounds.

-

Sample Preparation and Extraction:

-

Weigh 1.0 g of the oil sample into a 15 mL centrifuge tube.

-

Add 2 mL of acetonitrile. Vortex for 2 minutes.

-

Centrifuge at 8000 rpm for 5 minutes.

-

Transfer the supernatant (acetonitrile layer) to a new tube.

-

Repeat the extraction twice more, combining all supernatants.

-

Evaporate the pooled acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.

-

-

Derivatization:

-

Reconstitute the dried extract in 1 mL of 200 µM 2,4-dinitrophenylhydrazine (DNPH) solution (in acetonitrile with 0.1% phosphoric acid).

-

Incubate at 40°C for 30 minutes in a water bath.

-

After incubation, cool the sample and filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

RPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Water.

-

Gradient: A suitable gradient to separate the DNPH-aldehyde derivatives (e.g., start at 60% A, increase to 80% A over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 360 nm.

-

Quantification: Calculate the concentration based on a standard curve prepared with a DDE-DNPH standard. The limit of detection (LOD) and limit of quantification (LOQ) for this method have been reported as 15 nmol/L and 50 nmol/L, respectively.

-

Assessment of DDE-Induced Cytotoxicity (MTT Assay)

This protocol, based on standard methods, measures cell viability by assessing mitochondrial reductase activity.

-

Cell Seeding:

-

Seed cells (e.g., BEAS-2B human bronchial epithelial cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

-

Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

-

Treatment:

-

Prepare serial dilutions of DDE in the appropriate cell culture medium. A vehicle control (e.g., 0.1% DMSO) must be included.

-

Remove the old medium from the cells and add 100 µL of the DDE-containing medium to the respective wells. A typical concentration range to test is 0.1 µM to 20 µM.

-

Incubate for the desired time period (e.g., 24 or 48 hours).

-

-

MTT Incubation:

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2′,7′-dichlorofluorescein diacetate (DCFDA) to detect intracellular ROS.

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate and treat with desired concentrations of DDE for the appropriate duration (e.g., 10 minutes for acute effects). Include a positive control (e.g., H₂O₂) and a vehicle control.

-

-

Probe Loading:

-

After treatment, remove the medium and wash the cells once with warm phosphate-buffered saline (PBS).

-

Add medium containing 50 µM DCFDA to each well.

-

Incubate for 15-30 minutes at 37°C in the dark.

-

-

Cell Harvesting and Analysis:

-

Wash the cells twice with PBS to remove excess probe.

-

Harvest the cells by trypsinization and resuspend them in 500 µL of PBS.

-

Analyze the cells immediately using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

-

-

Data Interpretation:

-

Determine the mean fluorescence intensity (MFI) for each sample.

-

Express the results as a percentage of the MFI of the vehicle-treated control cells.

-

// Nodes Start [label="Culture Cells to\nDesired Confluency", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with tt-DDE\n(Dose-Response & Time-Course)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Viability [label="Assess Cytotoxicity\n(MTT, LDH Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Measure ROS Production\n(DCFDA Staining)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysate [label="Prepare Cell Lysates\n(Protein)", fillcolor="#F1F3F4", fontcolor="#202124"]; RNA [label="Isolate Total RNA", fillcolor="#F1F3F4", fontcolor="#202124"]; WB [label="Western Blot Analysis\n(e.g., p-JNK, IκBα)", fillcolor="#34A853", fontcolor="#FFFFFF"]; qPCR [label="qRT-PCR Analysis\n(e.g., TNF-α, IL-1β)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis &\nInterpretation", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Treat; Treat -> Viability; Treat -> ROS; Treat -> Lysate; Treat -> RNA; Lysate -> WB; RNA -> qPCR; {Viability, ROS, WB, qPCR} -> Analysis; } caption { label = "Fig. 5: Workflow for investigating DDE's cellular effects."; fontcolor = "#202124"; fontsize = 10; }

References

- 1. trans, trans-2,4-decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Trans, trans-2,4-decadienal impairs vascular endothelial function by inducing oxidative/nitrative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

The Formation of 2,4-Decadienal from Linoleic Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of linoleic acid, a ubiquitous polyunsaturated fatty acid, is a complex process of significant interest in the fields of food science, toxicology, and drug development. A key and often detrimental product of this oxidative degradation is (E,E)-2,4-decadienal, a reactive aldehyde implicated in off-flavors in food, cellular toxicity, and the pathogenesis of various diseases. Understanding the mechanisms of its formation is crucial for developing strategies to mitigate its presence in food products and for elucidating its role in biological systems. This technical guide provides an in-depth overview of the primary pathways of 2,4-decadienal formation from linoleic acid oxidation, including autoxidation, photooxidation, and enzymatic oxidation. It further details experimental protocols for inducing and analyzing this process and presents quantitative data on the formation of this aldehyde under various conditions.

Introduction

Linoleic acid (18:2n-6) is an essential fatty acid in the human diet and a major component of many vegetable oils. Its two double bonds make it particularly susceptible to oxidation, a process that can be initiated by heat, light, metal ions, or enzymes. The oxidation of linoleic acid proceeds via a free radical chain reaction, leading to the formation of primary oxidation products, primarily linoleic acid hydroperoxides (HPODEs). These unstable intermediates subsequently decompose into a plethora of secondary oxidation products, including volatile aldehydes, ketones, and hydrocarbons. Among these, this compound is a significant and well-studied compound due to its potent flavor and biological activity.[1]

This guide will explore the three main routes of linoleic acid oxidation leading to the formation of this compound:

-

Autoxidation: A non-enzymatic, free-radical mediated process that occurs in the presence of oxygen.

-

Photooxidation: Initiated by light, often in the presence of a photosensitizer, leading to the formation of singlet oxygen which reacts directly with the double bonds of linoleic acid.

-

Enzymatic Oxidation: Catalyzed by enzymes such as lipoxygenases (LOX), which are found in many plants and animals.

Mechanisms of this compound Formation

The formation of this compound from linoleic acid invariably proceeds through the formation of specific linoleic acid hydroperoxides. The two primary hydroperoxides formed are 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE). The subsequent decomposition of these hydroperoxides is the key step leading to the generation of this compound.

Autoxidation Pathway

Autoxidation is a free-radical chain reaction consisting of three stages: initiation, propagation, and termination.

-

Initiation: An initiator (e.g., heat, metal ions) abstracts a hydrogen atom from the C-11 position of linoleic acid, forming a pentadienyl radical.

-

Propagation: The pentadienyl radical reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen atom from another linoleic acid molecule, propagating the chain reaction and forming a hydroperoxide. Isomerization of the peroxyl radical leads to the formation of both 9-HPODE and 13-HPODE.

-

Decomposition: The formed HPODEs are unstable and can decompose, particularly in the presence of metal ions, to form alkoxyl radicals. The β-scission of the 9-HPODE alkoxyl radical is a primary route to the formation of (E,E)-2,4-decadienal.[2][3]

Photooxidation Pathway

Photooxidation involves the reaction of linoleic acid with singlet oxygen (¹O₂), a highly reactive form of oxygen generated by the transfer of energy from a photosensitizer (e.g., chlorophyll, riboflavin) that has absorbed light.

-

Singlet Oxygen Formation: A photosensitizer absorbs light and is excited to a triplet state. It then transfers this energy to ground state triplet oxygen (³O₂) to generate singlet oxygen (¹O₂).

-

Ene Reaction: Singlet oxygen reacts directly with the double bonds of linoleic acid in an "ene" reaction. This leads to the formation of a different set of hydroperoxides than in autoxidation, including 10-hydroperoxy-8(E),12(Z)-octadecadienoic acid and 12-hydroperoxy-9(Z),13(E)-octadecadienoic acid, in addition to 9- and 13-HPODE.[4]

-

Decomposition: Similar to autoxidation, the formed hydroperoxides decompose to yield this compound. The 10-HPODE isomer is a significant precursor in this pathway.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Aldehydic lipid peroxidation products derived from linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of acrolein generation pathways from linoleic acid and linolenic acid: increment by photo irradiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2,4-Decadienal in Deep-Fried Foods

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Decadienal, a volatile α,β-unsaturated aldehyde, is a significant by-product formed during the deep-frying of foods, particularly those cooked in oils rich in polyunsaturated fatty acids like linoleic acid. Its presence is a key contributor to the characteristic aroma of fried foods but also raises considerable health concerns due to its cytotoxic and genotoxic properties. This technical guide provides a comprehensive overview of the formation, quantification, and toxicological significance of this compound in deep-fried foods. It includes detailed quantitative data, experimental methodologies, and visual representations of key pathways to serve as a resource for the scientific community.

Formation of this compound in Deep-Fried Foods

The primary precursor for the formation of this compound during deep-frying is the thermal oxidation of linoleic acid, a polyunsaturated omega-6 fatty acid abundant in many vegetable oils such as sunflower, corn, and soybean oil. The high temperatures employed in deep-frying (typically 160-190°C) accelerate the oxidation process.

The formation is a multi-step process initiated by the abstraction of a hydrogen atom from a methylene group in the linoleic acid molecule, leading to the formation of a lipid radical. This radical then reacts with oxygen to form a peroxyl radical, which can abstract a hydrogen from another lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide. The subsequent decomposition of these hydroperoxides, particularly 9-hydroperoxylinoleic acid, leads to the generation of various volatile compounds, including (E,E)-2,4-decadienal and (E,Z)-2,4-decadienal.[1] The (E,E) isomer is generally the more stable and abundant form found in fried foods.

Several factors influence the rate of this compound formation, including:

-

Type of Frying Oil: Oils with a higher content of linoleic acid produce greater amounts of this compound.[2][3]

-

Frying Temperature and Duration: Higher temperatures and longer frying times generally lead to increased formation of this compound.[2]

-

Food Composition: The composition of the food being fried can also play a role. For instance, the addition of soy protein isolate to dough has been shown to suppress the formation of (E,E)-2,4-decadienal.[3]

Chemical Formation Pathway

Caption: Formation Pathway of this compound from Linoleic Acid.

Quantitative Data on this compound in Foods and Oils

The concentration of this compound in deep-fried foods and frying oils can vary significantly depending on the aforementioned factors. The following tables summarize quantitative data from various studies.

Table 1: Concentration of trans,trans-2,4-Decadienal in Frying Oils

| Oil Type | Frying Conditions | Concentration Range (mg/kg) | Reference |

| Sunflower Oil | Restaurant frying of potatoes | 0.3 - 119.7 | |

| Cottonseed Oil | Restaurant frying of potatoes | 13.3 - 92.7 | |

| Palm Oil | Restaurant frying of potatoes | 4.1 - 44.9 | |

| Vegetable Cooking Fats | Restaurant frying | 2.0 - 11.3 | |

| Unhydrogenated Soybean Oil | Aged, processed | > 17 ppm (mg/kg) after 16 weeks of storage |

Table 2: Concentration of trans,trans-2,4-Decadienal in Fried Foods

| Food Product | Frying Oil | Frying Conditions | Concentration (mg/kg) | Reference |

| Potato Chips | Repeatedly used sunflower oil | 180°C for 6 hours | 29 | |

| Deep-fried Dough Sticks | Dough with 38% moisture | Not specified | 64.65 | |

| Deep-fried Dough Sticks | Dough with 6% soy protein isolate | Not specified | 43.52 | |

| Uncured Pork | Not specified | Not specified | 0.69 ± 0.16 |

Toxicological Profile of this compound

trans,trans-2,4-Decadienal has been the subject of numerous toxicological studies due to its potential adverse health effects. It is known to be cytotoxic and genotoxic.

Table 3: Toxicological Data for this compound

| Endpoint | Cell Line/Organism | Concentration/Dose | Effect | Reference |

| Cytotoxicity (LC50) | Cultured human endothelial cells | 9 µM | Cell death | |

| Cytotoxicity | Human vascular smooth muscle cells | 50 µM for 24h | 48% LDH leakage (necrosis) | |

| Cell Viability (IC50) | Human umbilical vein endothelial cells (HUVECs) | 15.37 µM after 24h | Reduced cell viability | |

| In vivo Toxicity (NOAEL) | F344/N Rats and B6C3F1 mice | 100 mg/kg body weight | No-Observed-Adverse-Effect Level | |

| In vivo Toxicity | F344/N Rats and B6C3F1 mice | 3,600 mg/kg body weight | Death within 3-9 days |

Mechanisms of Toxicity

The toxicity of this compound is largely attributed to its reactive α,β-unsaturated aldehyde structure. This functional group can readily react with cellular nucleophiles, such as the side chains of cysteine, histidine, and lysine residues in proteins, and with DNA bases, forming adducts. These interactions can lead to:

-

Impaired Mitochondrial Function and Autophagic Flux: Studies have shown that trans,trans-2,4-decadienal can induce endothelial cell injury by disrupting mitochondrial function and autophagy.

-

Oxidative/Nitrative Stress and Apoptosis: It can induce oxidative and nitrative stress in vascular endothelial cells, leading to apoptosis. This is mediated, in part, through the JNK signaling pathway.

-

Inflammatory Responses: trans,trans-2,4-Decadienal can induce inflammatory responses in macrophages by interacting with Hsp90 and 14-3-3ζ proteins, leading to the activation of NF-κB signaling and increased cytokine production.

Signaling Pathways Affected by trans,trans-2,4-Decadienal

Caption: Signaling Pathways Affected by trans,trans-2,4-Decadienal.

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in complex food matrices is crucial for exposure assessment and quality control. The most common analytical techniques involve chromatographic separation coupled with sensitive detection methods.

Sample Preparation and Extraction

A critical step in the analysis of this compound is its extraction from the food or oil matrix. A common approach involves solvent extraction.

Protocol: Solvent Extraction for this compound from Edible Oils

-

Sample Weighing: Accurately weigh a known amount of the oil sample into a centrifuge tube.

-

Solvent Addition: Add a precise volume of a suitable extraction solvent, such as acetonitrile.

-

Extraction: Vigorously mix the sample and solvent (e.g., using a vortex mixer) for a specified duration to ensure efficient partitioning of this compound into the solvent phase.

-

Centrifugation: Centrifuge the mixture to separate the oil and solvent layers.

-

Collection: Carefully collect the solvent layer containing the extracted this compound.

-

Repeated Extraction: Repeat the extraction process with fresh solvent multiple times (e.g., three times with 2 mL of acetonitrile) to maximize recovery.

-

Solvent Evaporation and Reconstitution: The combined solvent extracts can be evaporated to dryness under a gentle stream of nitrogen and the residue reconstituted in a known volume of a suitable solvent for analysis.

Derivatization

Due to the volatility and potential reactivity of aldehydes, derivatization is often employed to improve their stability and detection. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group of this compound to form a stable, colored hydrazone derivative that can be readily detected by UV-Vis spectrophotometry or mass spectrometry.

Protocol: DNPH Derivatization

-

Reagent Preparation: Prepare a solution of DNPH in an acidic medium (e.g., acetonitrile with a small amount of strong acid).

-

Reaction: Add the DNPH solution to the extracted sample.

-

Incubation: Allow the reaction to proceed under controlled conditions (e.g., 40°C for 30 minutes) to ensure complete derivatization.

-

Quenching: The reaction can be stopped by adding a quenching agent if necessary.

-

Analysis: The derivatized sample is then ready for chromatographic analysis.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a widely used technique for the separation and quantification of DNPH-derivatized aldehydes.

-

Stationary Phase: A C18 column is typically used.

-

Mobile Phase: A gradient of solvents, such as acetonitrile and water, is often employed to achieve optimal separation.

-

Detection: A UV-Vis detector set at the wavelength of maximum absorbance for the DNPH derivative (around 360 nm) is commonly used. Mass spectrometry can also be coupled with HPLC for more selective and sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile compounds like this compound.

-

Sample Introduction: The extracted sample (with or without derivatization) is injected into the GC.

-

Separation: A capillary column with a suitable stationary phase (e.g., DB-WAX) is used to separate the volatile compounds based on their boiling points and polarity.

-

Detection: The separated compounds are then introduced into the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.

Analytical Workflow

Caption: Analytical Workflow for this compound Quantification.

Conclusion

This compound is a prevalent and toxicologically significant compound formed in deep-fried foods. Its formation is intrinsically linked to the use of polyunsaturated oils at high temperatures. Understanding the mechanisms of its formation, its concentration in various foodstuffs, and its adverse health effects is crucial for developing strategies to mitigate its presence in the food supply and for assessing the risks associated with the consumption of deep-fried foods. The analytical methodologies outlined in this guide provide a framework for the accurate monitoring of this compound, which is essential for both food quality control and toxicological research. Further research is warranted to explore effective mitigation strategies, such as the use of antioxidants or alternative frying technologies, and to fully elucidate the long-term health consequences of dietary exposure to this compound.

References

The Ubiquitous Aldehyde: A Technical Guide to 2,4-Decadienal in Foods

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Decadienal, a reactive α,β-unsaturated aldehyde, is a significant flavor and aroma compound found naturally in a wide array of food products. Its presence, often a double-edged sword, can contribute desirable flavor notes at low concentrations but is also a key indicator of lipid peroxidation, leading to off-flavors and potential food spoilage. This technical guide provides an in-depth overview of the natural occurrence of this compound in foods, detailing its formation, quantification, and the analytical methodologies employed for its detection. This document is intended to serve as a comprehensive resource for professionals in food science, toxicology, and drug development who are investigating the roles and implications of this prevalent aldehyde.

Natural Occurrence and Quantitative Data

This compound is formed primarily through the oxidative degradation of polyunsaturated fatty acids, particularly linoleic acid, which is abundant in many vegetable oils and animal fats.[1][2] Its presence has been documented in over 80 food items, with concentrations varying significantly depending on the food matrix, processing methods, and storage conditions.[2] Thermal processing, such as frying and roasting, markedly increases its concentration.

Below is a summary of reported concentrations of this compound in various foodstuffs.

| Food Category | Specific Food Item | Concentration Range | Reference |

| Fats and Oils | Sunflower Oil | 0.3 - 129 mg/kg | [1][3] |

| Cottonseed Oil | 13.3 - 92.7 mg/kg | ||

| Palm Oil | 4.1 - 44.9 mg/kg | ||

| Vegetable Cooking Fats | 2.0 - 11.3 mg/kg | ||

| Canola Oil | Present (qualitative) | ||

| Corn Oil | Present (qualitative) | ||

| Soybean Oil | Present (qualitative) | ||

| Olive Oil | Lowest among tested oils | ||

| Meat and Poultry | Uncured Pork | 0.69 ± 0.16 mg/kg | |

| Cooked Beef | Present (qualitative) | ||

| Cooked Chicken | Present (qualitative) | ||

| Lamb | Present (qualitative) | ||

| Fruits | Tangerine Peel Oil | up to 500 ppm | |

| Processed Foods | Potato Chips (fried in sunflower oil) | up to 29 mg/kg | |

| Roasted Peanuts | Present (qualitative) | ||

| Butter (off-flavor) | Present (qualitative) | ||

| Canned Asparagus | Associated with spoilage | ||

| Canned Meat Products | Associated with spoilage | ||

| Salted and Pickled Prunes | Present (qualitative) | ||

| Frozen Strawberries | Present (qualitative) | ||

| Mushrooms | Present (qualitative) |

Biosynthesis of this compound

The primary pathway for the formation of this compound in food is the autoxidation of linoleic acid. This process is initiated by the formation of a lipid radical, which then reacts with oxygen to form a peroxyl radical. This radical can then abstract a hydrogen atom from another linoleic acid molecule, propagating the chain reaction and forming a hydroperoxide. The 9-hydroperoxide of linoleic acid is a key intermediate that undergoes cleavage to form this compound. The process can be catalyzed by enzymes such as lipoxygenases and hydroperoxide lyases, particularly in plant tissues.

Caption: Biosynthetic pathway of this compound from linoleic acid oxidation.

Experimental Protocols for Quantification

The accurate quantification of this compound in complex food matrices requires robust analytical methodologies. The two most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often involving a derivatization step to enhance detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

1. Sample Preparation (Direct Thermal Desorption):

-

Weigh approximately 30 mg of the homogenized oil or fat sample into a microvial.

-

Place the microvial into a thermal desorption tube.

-

Cap the tube with a transport adapter for automated analysis.

2. GC-MS Analysis:

-

Thermal Desorption Unit (TDU):

-

Mode: Solvent venting

-

Temperature Program: 30°C, ramp at 200°C/min to 90°C (hold for 15 min).

-

-

Cooled Injection System (CIS) - PTV-type Inlet:

-

Liner: Glass bead liner

-

Solvent Vent: 0.2 min at 30 mL/min

-

Split Ratio: 3:1

-

Temperature Program: -70°C, ramp at 12°C/s to 280°C (hold for 30 min).

-

-

Gas Chromatograph (GC):

-

Column: ZB-FFAP (15 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.

-

Carrier Gas: Helium at a constant flow of 1.3 mL/min.

-

Oven Temperature Program: 35°C (hold for 1 min), ramp at 4°C/min to 120°C (hold for 5 min), then ramp at 50°C/min to 250°C (hold for 8 min).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.

-

3. Quantification:

-

An external standard calibration curve is constructed using certified standards of (E,E)-2,4-decadienal.

-

The concentration in the sample is determined by comparing the peak area of the analyte to the calibration curve.

Caption: Experimental workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC analysis of this compound typically requires derivatization with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-absorbing hydrazone.

1. Sample Preparation and Derivatization:

-

Extract the lipid fraction from the food sample using a suitable solvent (e.g., hexane or a chloroform/methanol mixture).

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute a known amount of the lipid extract in acetonitrile.

-

Add an acidic solution of DNPH to the sample extract.

-

Incubate the mixture at 40°C for 30 minutes to allow for complete derivatization.

-

The resulting DNPH-hydrazones can be purified and concentrated using solid-phase extraction (SPE) with a C18 cartridge.

2. HPLC Analysis:

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 60% acetonitrile in water to 100% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 360-380 nm.

-

Injection Volume: 20 µL.

3. Quantification:

-

A calibration curve is prepared using the DNPH derivative of a certified (E,E)-2,4-decadienal standard.

-

The concentration in the sample is calculated based on the peak area of the corresponding hydrazone.

Caption: Experimental workflow for HPLC analysis of this compound.

Conclusion

This compound is a key volatile compound that significantly influences the sensory properties of a wide range of foods. Its formation is intrinsically linked to lipid oxidation, making its quantification a critical aspect of food quality and safety assessment. The methodologies outlined in this guide provide a robust framework for researchers and industry professionals to accurately measure and understand the occurrence of this important aldehyde. Further research into the precise mechanisms of its formation in different food systems and its potential physiological effects will continue to be an area of significant interest.

References

An In-depth Technical Guide to 2,4-Decadienal: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-decadienal, a reactive aldehyde of significant interest in various scientific fields, including food science, toxicology, and drug development. This document details its physicochemical characteristics, spectroscopic data, synthesis, and biological activities, with a focus on its role in oxidative stress and cellular signaling. Experimental protocols for its analysis are also provided, alongside a visualization of its pro-inflammatory signaling pathway.

Introduction

This compound is an alpha,beta-unsaturated aldehyde that exists as several geometric isomers, with the (2E,4E)- and (2E,4Z)- forms being the most common. It is a naturally occurring compound found in a variety of foods and is also a product of lipid peroxidation of polyunsaturated fatty acids.[1][2] Its characteristic fatty and citrus-like aroma makes it a significant component of food flavor and fragrance.[3] Beyond its sensory properties, this compound is a highly reactive molecule that can interact with biological macromolecules, leading to a range of cellular effects. This guide aims to provide a detailed technical resource for professionals working with or studying this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data for the most common isomer, (E,E)-2,4-decadienal, is highlighted.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O | [1][3] |

| Molecular Weight | 152.23 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Powerful, fatty, orange-like, sweet, fresh, and citrusy | |

| Taste | Fatty, oily, chicken fat, fried potatoes; bitter orange character in high dilution | |

| Density | 0.857 - 0.876 g/cm³ at 20-25°C | |

| Boiling Point | 114-116 °C at 10 mmHg; 227.73 °C (EPI 4.0); 279-280 °C at 760 mmHg | |

| Melting Point | Not available | |

| Refractive Index | 1.512 - 1.518 at 20°C | |

| Solubility | Insoluble in water; soluble in alcohol and fixed oils | |

| Vapor Density | >1 (vs air) | |

| Flash Point | 100 °C (212 °F) |

Table 2: Spectroscopic Data of (E,E)-2,4-Decadienal

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Spectral data available in various databases. | |

| ¹³C NMR | Spectral data available in various databases. | |

| Mass Spectrometry (MS) | Key fragments and spectral data available in NIST and other databases. | |

| Infrared (IR) Spectroscopy | Characteristic peaks for aldehyde and C=C double bonds. |

Chemical Synthesis and Reactivity

Synthesis of this compound

Several synthetic routes for this compound have been reported. One common laboratory and industrial method involves the aldol condensation of hexanal with crotonaldehyde. Another approach is through the oxidation of linoleic acid, which also represents its natural formation pathway. A more specific synthesis involves the oxidation and isomerization of 2-decyn-1-ol.

Chemical Reactivity

This compound is a reactive molecule due to the presence of the aldehyde functional group and the conjugated double bonds. It is a product of lipid peroxidation and can react with DNA and proteins, leading to the formation of adducts. This reactivity is believed to be the basis for its biological effects, including cytotoxicity and the induction of inflammatory responses.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol is a general guideline for the analysis of this compound using GC-MS.

-

Sample Preparation:

-

Weigh the sample and dilute it with a suitable solvent such as methanol to a concentration of approximately 100 µg/mL.

-

Filter the solution through a 0.45 µm microporous membrane.

-

-

GC-MS Conditions:

-

Chromatographic Column: HP-INNOWAX capillary column (60 m × 0.25 mm internal diameter, 0.25 µm film thickness).

-

Carrier Gas: Helium at a flow rate of 0.8 mL/min.

-

Temperature Program: Start at 40°C for 6 min, then ramp to 100°C at 3°C/min and hold for 5 min, then ramp to 230°C at 5°C/min and hold for 10 min.

-

Injector Temperature: 250°C.

-

Transfer Line Temperature: 280°C.

-

Injection Volume: 1 µL.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

-

Data Analysis:

-

Qualitative analysis is performed by comparing the mass spectrum of the sample with that of a standard or a library spectrum.

-

Quantitative analysis is typically carried out using an external standard method.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific detailed experimental protocols for this compound were not found in the provided search results, a general procedure for acquiring NMR spectra of small organic molecules is as follows:

-

Sample Preparation: Dissolve a few milligrams of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Instrumentation: A standard NMR spectrometer with a field strength of 400 MHz or higher is typically used.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Chemical shifts are reported in ppm relative to a standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values) to elucidate the structure.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum to observe individual carbon signals.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

A general protocol for obtaining an IR spectrum of a liquid sample like this compound is as follows:

-

Sample Preparation: A small drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule. For this compound, key peaks would include the C=O stretch of the aldehyde and the C=C stretches of the conjugated double bonds.

Biological Activity and Signaling Pathways

trans,trans-2,4-Decadienal, a product of lipid peroxidation, has been shown to induce inflammatory responses and cell proliferation. This activity is mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress. The increased ROS production can activate downstream signaling pathways, such as the JNK and NF-κB pathways, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Caption: Signaling pathway of this compound-induced inflammation.

Safety and Handling

This compound is considered an irritant to the skin and eyes. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a cool, well-ventilated area away from heat and strong oxidizing agents.

Conclusion

This compound is a multifaceted compound with important implications in both basic and applied sciences. Its well-defined physical and chemical properties, coupled with its biological reactivity, make it a subject of ongoing research. This technical guide provides a foundational understanding of this compound, serving as a valuable resource for researchers and professionals in related fields. The provided experimental protocols and the visualized signaling pathway offer practical insights for future studies and applications.

References

- 1. trans, trans-2,4-decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (E,E)-2,4-Decadienal - Wikipedia [en.wikipedia.org]

- 3. trans, trans-2,4-Decadienal, a lipid peroxidation product, induces inflammatory responses via Hsp90- or 14-3-3ζ-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Purification of 2,4-Decadienal

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of this compound, a key flavor and fragrance compound. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the available synthetic routes and purification strategies, complete with experimental protocols and comparative data.

Introduction

(2E,4E)-2,4-Decadienal is a naturally occurring polyunsaturated fatty aldehyde found in a variety of cooked foods, including butter, beef, fish, and roasted peanuts.[1] It is a significant contributor to the aroma of many fried foods. Its chemical structure consists of a ten-carbon chain with two trans-double bonds at the 2 and 4 positions and a terminal aldehyde group.[2] Due to its characteristic deep-fat, chicken-like aroma at low concentrations and citrusy notes at higher dilutions, it is widely used as a flavoring agent in the food industry.[1] This guide details the primary methods for its synthesis and subsequent purification to meet the high-purity standards required for its application.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into biocatalytic and chemical methods. Each approach offers distinct advantages and challenges in terms of yield, purity, and scalability.

Biocatalytic Synthesis from Linoleic Acid

The biocatalytic oxidation of linoleic acid is a common method for producing "natural" this compound. This process mimics the natural formation of the aldehyde during the oxidation of polyunsaturated fatty acids. The reaction is typically carried out using enzymes like lipoxygenase.

Experimental Protocol: Biocatalytic Synthesis

Objective: To synthesize (2E,4E)-deca-2,4-dienal from a fatty acid preparation using enzymes from a plant extract.

Materials:

-

Fatty acid substrate (e.g., hydrolyzed linseed oil, rich in linoleic acid)

-

Plant extract containing lipoxygenase and hydroperoxide lyase

-

Oxygen supply

-

Phosphate buffer (pH adjusted as per enzyme optimum)

-

Hydrophobic adsorbent resin (e.g., AmberLite FPX66) for purification

-

Ethanol (96%) for elution

Procedure:

-

Prepare a reaction mixture by suspending the fatty acid substrate in the phosphate buffer.

-

Introduce the plant extract containing the enzyme cocktail to the reaction mixture.

-

Continuously supply oxygen to the mixture while maintaining a constant temperature (typically between 20-40°C, depending on the specific enzymes).

-

Monitor the reaction progress by periodically analyzing samples using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion of the reaction, the mixture will contain this compound along with by-products such as trans-2-hexenal and unreacted fatty acids.

-

The product is then purified from the reaction mixture using column chromatography as detailed in the purification section.

Chemical Synthesis Methods

Several chemical routes are employed for the industrial synthesis of this compound. These methods often provide higher yields and are more readily scalable than biocatalytic processes.

2.2.1. Aldol Condensation

Aldol condensation is a classic carbon-carbon bond-forming reaction that can be adapted for the synthesis of this compound. A common approach involves the condensation of octanal with acetaldehyde.

Experimental Protocol: Aldol Condensation

Objective: To synthesize this compound via the aldol condensation of octanal and acetaldehyde.

Materials:

-

Octanal

-

Acetaldehyde

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10%)

-

Ethanol

-

Hydrochloric acid (HCl), dilute solution for neutralization

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve octanal in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of NaOH or KOH dropwise to the stirred solution.

-

Add acetaldehyde dropwise to the reaction mixture, maintaining the low temperature.

-

Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a dilute HCl solution.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by vacuum fractional distillation or column chromatography.

2.2.2. Wittig Reaction

The Wittig reaction provides a highly versatile and stereoselective method for the synthesis of alkenes, including the conjugated diene system of this compound. This can be achieved by reacting hexanal with a suitable phosphonium ylide.

Experimental Protocol: Wittig Reaction

Objective: To synthesize (E,E)-2,4-decadienal via a Wittig reaction.

Materials:

-

Hexanal

-

(E)-3-(Triphenylphosphoranylidene)prop-1-enal or a related phosphonium salt

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Quenching agent (e.g., saturated ammonium chloride solution)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in anhydrous THF.

-

Cool the suspension to 0°C or -78°C, depending on the base used.

-

Slowly add the strong base to generate the ylide (a color change is often observed).

-

Stir the mixture for a period to ensure complete ylide formation.

-

Add a solution of hexanal in anhydrous THF dropwise to the ylide solution at the same low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude this compound using column chromatography or vacuum fractional distillation. The by-product, triphenylphosphine oxide, can often be partially removed by precipitation from a non-polar solvent.

Data Presentation: Comparison of Synthesis Methods

| Synthesis Method | Starting Materials | Typical Yield | Reported Purity | Key Advantages | Key Disadvantages |

| Biocatalytic Oxidation | Linoleic Acid | 53%[3] | 97% (after chromatography)[3] | Produces "natural" product, mild reaction conditions. | Lower yields, complex reaction mixture. |

| Aldol Condensation | Octanal, Acetaldehyde | Data not consistently available | Data not consistently available | Readily available starting materials, scalable. | Potential for side reactions and polymerisation. |

| Wittig Reaction | Hexanal, Phosphonium Ylide | Data not consistently available | Data not consistently available | High stereoselectivity, reliable C=C bond formation. | Stoichiometric phosphine oxide by-product. |

Mandatory Visualization: Synthesis Workflows

Caption: Overview of major synthesis routes for this compound.

Purification of this compound

The crude this compound obtained from synthesis contains various impurities, including unreacted starting materials, by-products, and isomers. High purity is essential for its use in flavor and fragrance applications, necessitating efficient purification methods.

Vacuum Fractional Distillation

Distillation is a primary method for purifying liquid compounds. Due to the relatively high boiling point of this compound (approximately 115°C at 1.3 kPa), vacuum distillation is employed to lower the boiling point and prevent thermal degradation. Fractional distillation is necessary to separate it from impurities with close boiling points.

Experimental Protocol: Vacuum Fractional Distillation

Objective: To purify crude this compound by vacuum fractional distillation.

Materials:

-

Crude this compound

-

Vacuum distillation apparatus (including a fractionating column, e.g., Vigreux)

-

Heating mantle with a stirrer

-

Vacuum pump and pressure gauge

-

Cold trap

-

Stir bar

Procedure:

-

Assemble the vacuum fractional distillation apparatus, ensuring all glass joints are properly greased and sealed.

-

Place the crude this compound and a stir bar in the distillation flask.

-

Begin stirring and gradually apply vacuum to the system. A cold trap should be in place to protect the pump.

-

Once a stable, low pressure is achieved, begin heating the distillation flask.

-

Observe the condensation front as it rises through the fractionating column. Adjust the heating rate to ensure a slow and steady distillation.

-

Collect and discard the initial low-boiling fraction.

-

Collect the fraction that distills at the expected boiling point of this compound at the recorded pressure.

-

Monitor the purity of the collected fractions using analytical techniques such as GC-MS.

-

Stop the distillation before the pot runs dry to avoid the concentration of potentially explosive peroxides.

-

Cool the apparatus to room temperature before releasing the vacuum.

Column Chromatography

Column chromatography is a highly effective method for purifying this compound, especially for removing non-volatile impurities and closely related isomers. Both normal-phase and reverse-phase chromatography can be employed.

Experimental Protocol: Column Chromatography

Objective: To purify this compound from a biocatalytic reaction mixture using column chromatography.

Materials:

-

Crude this compound mixture

-

Hydrophobic adsorbent resin (e.g., AmberLite FPX66)

-

Chromatography column

-

Eluent: 96% Ethanol

-

Fraction collector

Procedure:

-

Pack the chromatography column with the hydrophobic adsorbent resin and equilibrate it with water.

-

Dissolve the crude reaction mixture in a minimal amount of a suitable solvent.

-

Load the sample onto the top of the column.

-

Begin the elution process by passing 96% ethanol through the column.

-

Collect fractions and analyze them by GC-MS to identify those containing pure this compound. In a typical separation from a biocatalytic mixture, unreacted fatty acids and other by-products will elute first.

-

Combine the pure fractions containing this compound.

-

Remove the eluent under reduced pressure to obtain the purified product.

Data Presentation: Comparison of Purification Methods

| Purification Method | Principle of Separation | Typical Purity Achieved | Key Advantages | Key Disadvantages |

| Vacuum Fractional Distillation | Difference in boiling points | >95% (isomer mix may persist) | Scalable, effective for removing non-volatile impurities. | Requires careful control of pressure and temperature; may not separate isomers well. |

| Column Chromatography | Differential adsorption to a stationary phase | >97% | High resolution, can separate closely related compounds and isomers. | Can be solvent-intensive, may be less scalable than distillation. |

| Preparative HPLC | High-resolution differential partitioning | >99% | Very high purity achievable, excellent for isomer separation. | Expensive, lower throughput, requires method development. |

Mandatory Visualization: Purification Workflow

Caption: General workflows for the purification of this compound.

Conclusion

The synthesis and purification of this compound can be achieved through various effective methods. The choice of a particular route depends on the desired scale of production, purity requirements, and whether a "natural" or synthetic label is preferred. Biocatalytic synthesis offers a route to a natural product, while chemical methods like aldol condensation and the Wittig reaction provide robust and scalable alternatives. Purification is critical to achieving the desired quality, with vacuum fractional distillation and column chromatography being the most common and effective techniques. For achieving the highest purity, especially for analytical standards or specialized applications, preparative HPLC is a valuable tool. This guide provides the foundational knowledge for researchers and professionals to select and implement the most suitable methods for their specific needs in the synthesis and purification of this compound.

References

2,4-Decadienal: A Technical Guide to its Toxicity and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Decadienal is an α,β-unsaturated aldehyde that naturally occurs as a product of lipid peroxidation in various foods and is also used as a synthetic flavoring agent.[1][2] Its presence in heated cooking oils and its potential for human exposure have prompted toxicological evaluations to ascertain its safety.[3][4] This technical guide provides a comprehensive overview of the toxicity and safety data for this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of its biological effects.

Data Presentation

The following tables summarize the key quantitative toxicity data for this compound, facilitating a clear comparison of its effects across different experimental models.

Table 1: Acute and Sub-chronic Toxicity Data

| Parameter | Species | Route | Value | Observations | Reference |

| LD50 | Rat | Gavage | >3600 mg/kg | Mortalities observed at 3600 mg/kg. | [3] |

| LD50 | Mouse | Gavage | >3600 mg/kg | Mortalities observed at 3600 mg/kg. | |

| NOAEL (3-month) | Rat | Gavage | 100 mg/kg/day | Decreased body weights and forestomach lesions at higher doses. | |

| NOAEL (3-month) | Mouse | Gavage | 100 mg/kg/day | Decreased body weights and forestomach lesions at higher doses. | |

| Dermal Irritation | Rabbit | Dermal | Moderate to severe | - | |

| Sensitization | Human | Dermal | No sensitization | Maximization test with 5% in petrolatum. |

Table 2: Cytotoxicity Data

| Cell Line | Assay | Endpoint | Value | Observations | Reference |

| Human Diploid Fibroblasts | Not specified | Not specified | Highly toxic | One of the most toxic autoxidation products of linoleic acid. | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | LC50 | 9 µM | - | |

| Human Bronchial Epithelial Cells (BEAS-2B) | MTT Assay | Cell Viability | Significant cell loss at 5 µM | Sharp decline in viability at >10 µM. |

Table 3: Genotoxicity Data

| Assay | System | Metabolic Activation | Result | Observations | Reference |

| Ames Test | Salmonella typhimurium | With and without S9 | Negative | Tested in several strains. | |

| Micronucleus Test | Rat Bone Marrow | In vivo (i.p.) | Positive (single injection) | No confirmatory trial was conducted. | |

| Micronucleus Test | Mouse Bone Marrow | In vivo (i.p.) | Negative (three injections) | A single high dose (600 mg/kg) showed a small increase. | |

| Micronucleus Test | Mouse Peripheral Blood | In vivo (gavage, 3 months) | Negative | No increase in micronucleated erythrocytes. |

Experimental Protocols

Detailed methodologies for key toxicological assessments of this compound are provided below. These protocols are based on established guidelines and the specific details reported in the cited studies.

Rodent Gavage Studies (NTP Protocol)

-

Test Species: F344/N rats and B6C3F1 mice, approximately 4 weeks old upon receipt.

-

Acclimation: Animals are quarantined for 11-12 days before the start of the study.

-

Vehicle: Corn oil.

-

Administration: this compound is administered by gavage 5 days per week.

-

Study Durations:

-

2-Week Studies: Doses typically range from 45 to 3600 mg/kg body weight.

-

3-Month (14-Week) Studies: Doses typically range from 50 to 800 mg/kg body weight.

-

-

Housing: Rats and female mice are housed five per cage, while male mice are housed individually.

-

Observations:

-

Clinical Findings: Recorded at the beginning of the study, at regular intervals, and at termination.

-

Body Weights: Measured initially, weekly, and at the end of the study.

-

Necropsy: Gross and microscopic examination of tissues is performed at the end of the study.

-

Salmonella typhimurium Reverse Mutation Assay (Ames Test)

-

Principle: This assay evaluates the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Strains: A panel of tester strains (e.g., TA97, TA98, TA100, TA1535, TA1537) is used to detect different types of mutations.

-

Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver).

-

Procedure (Plate Incorporation Method):

-

The test substance, the bacterial tester strain, and the S9 mix (or buffer for non-activated tests) are combined in molten top agar.

-